N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Description
N-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethylphenyl group and at position 2 with a 2,3-dimethoxybenzamide moiety.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-8-9-12(2)14(10-11)18-21-22-19(26-18)20-17(23)13-6-5-7-15(24-3)16(13)25-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOBCFBJRBNGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dimethylphenylhydrazine with 2,3-dimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Compounds for Comparison:
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) ()
4–{[Benzyl(methyl)amino][(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5h) ()
Table 1: Structural and Physical Comparison
Key Observations:
- Functional Groups : The target compound’s benzamide group distinguishes it from 5h’s benzaldehyde and 7f’s sulfanyl-thiazole moieties. This impacts polarity and hydrogen-bonding capacity, likely enhancing solubility compared to 5h but reducing it relative to 7f’s sulfanyl group .
- Heterocyclic Influence : The oxadiazole core in the target and 5h/7f contrasts with the purely aromatic benzamide in . Oxadiazoles are associated with improved pharmacokinetic profiles, including enhanced metabolic resistance .
Key Observations:
- Spectral Differences : The absence of S-H (thiol) and thiazole signals in the target compound’s IR/NMR spectra differentiates it from 7f. Its benzamide C=O peak aligns with typical amide carbonyl stretches .
- Synthesis : The target compound’s synthesis may parallel 5h’s high-yield (82–86%) multicomponent approach, though substituent variations necessitate tailored reaction conditions .
Biological Activity
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a compound that belongs to the oxadiazole class of organic compounds. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula of this compound is with a molecular weight of approximately 342.41 g/mol. The compound features an oxadiazole ring which is crucial for its biological activity due to the presence of nitrogen and oxygen heteroatoms that can participate in various biochemical interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Research indicates that oxadiazole derivatives can influence various signaling pathways, potentially leading to antitumor and antimicrobial effects. The exact mechanisms may involve:
- Inhibition of cell proliferation : Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
- Antibacterial properties : Some oxadiazole derivatives exhibit activity against bacterial strains such as E. coli and S. aureus, suggesting potential applications in treating bacterial infections.
Antitumor Activity
Recent studies have evaluated the antitumor potential of various oxadiazole derivatives in both 2D and 3D cell culture systems. For instance:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Assay |
| This compound | HCC827 (Lung Cancer) | 7.02 ± 3.25 | 3D Assay |
| Standard Drug (Doxorubicin) | A549 | 0.85 ± 0.05 | 2D Assay |
These findings indicate that the compound has significant cytotoxic effects against lung cancer cell lines.
Antibacterial Activity
In addition to its antitumor properties, the compound has been tested for antibacterial activity against common pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
These results suggest that this compound may serve as a potential lead compound for developing new antibacterial agents.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of oxadiazole derivatives:
-
Antitumor Activity : A study demonstrated that compounds with similar structures showed promising results in inhibiting tumor growth in vivo models.
"Compounds bearing the oxadiazole ring exhibited significant antitumor activity across a variety of cancer cell lines" .
-
Antibacterial Effects : Another research indicated that oxadiazole derivatives displayed effective antibacterial properties against resistant strains.
"The introduction of oxadiazole moieties enhanced the antibacterial potency against both Gram-positive and Gram-negative bacteria" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
